Nerolidol

Overview

Description

It is a colorless liquid found in the essential oils of many plants and flowers, including neroli, ginger, jasmine, lavender, tea tree, Cannabis sativa, and lemon grass . Nerolidol has a woody aroma reminiscent of fresh bark and is used as a flavoring agent and in perfumery, as well as in non-cosmetic products such as detergents and cleansers .

Mechanism of Action

- One of its key roles is as an intermediate in the biosynthesis of (3E)-4,8-dimethy-1,3,7-nonatriene (DMNT), a volatile compound produced by plants in response to herbivore damage .

- Nerolidol’s interaction with its targets involves several mechanisms:

- Indirect Defense Mechanism : Plants release herbivore-induced plant volatiles (HIPVs) like this compound to attract natural enemies of herbivores, providing indirect defense against pests .

- Antibacterial Activity : this compound exhibits direct antibacterial effects and can potentiate the action of antibiotics against bacteria such as Staphylococcus aureus and Escherichia coli .

Target of Action

Mode of Action

Biochemical Pathways

Biochemical Analysis

Biochemical Properties

Nerolidol interacts with various biomolecules, playing a significant role in biochemical reactions. It is biosynthesized in plants as a result of this compound synthase or a single linalool/nerolidol synthase . The biochemical properties of this compound were analyzed in a study involving a linalool/nerolidol synthase (PamTps1) from Plectranthus amboinicus .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce inflammation and the level of proinflammatory cytokines released by immune cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For example, it has been shown to downregulate the proinflammatory cytokines TNF-α, IL-1β, IL-6, NF-kB, PGE-2, and COX-2, and upregulate the anti-inflammatory cytokines IL-10 and IL-4 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to prevent body weight loss, stabilize biochemical and hematological homeostasis, and significantly reduce paw volume in a CFA-induced arthritic model . Furthermore, X-ray and histopathological assessments of ankle joints showed an improvement in the joint structure of rats treated with this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving a CFA-induced arthritic model, this compound was administered at doses of 200, 400, and 800 mg/kg . The study found that this compound prevented body weight loss, stabilized biochemical and hematological homeostasis, and significantly reduced paw volume .

Metabolic Pathways

This compound is involved in various metabolic pathways. In higher plants, terpenoids like this compound are synthesized via either the cytosolic mevalonate (MVA) pathway or the plastidial methylerythritol phosphate (MEP) pathway .

Preparation Methods

Nerolidol is produced commercially from geranylacetone by the addition of vinyl Grignard reagent . The hydrodistillation method using a Clevenger-type apparatus is commonly used for extracting this compound from various parts of plants such as leaves, flowers, seeds, fruits, resins, twigs, and woods . Industrial production methods involve the use of solid-phase microextraction coatings based on anodic and cathodic plasma electrolytic deposition on titanium wire for the determination of this compound in aqueous samples .

Chemical Reactions Analysis

Nerolidol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Oxidation: This compound can be oxidized to form farnesol, vitamin E, and vitamin K1.

Reduction: Reduction reactions of this compound are less common but can involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters and ethers.

Major products formed from these reactions include farnesol, nerolidyl acetate, and various nerolidyl derivatives .

Scientific Research Applications

Nerolidol has a wide range of scientific research applications:

Comparison with Similar Compounds

Nerolidol is structurally similar to other sesquiterpenes such as farnesol, elemol, and linalool . this compound is unique due to its distinct woody aroma and its widespread use in various industries. Unlike farnesol and linalool, which are primarily used in perfumery, this compound has broader applications, including its use as a food flavoring agent and in non-cosmetic products . Additionally, this compound has shown higher efficacy in certain biological activities, such as its ability to cause the death of nematodes .

Similar Compounds

- Farnesol

- Elemol

- Linalool

This compound’s unique properties and diverse applications make it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name |

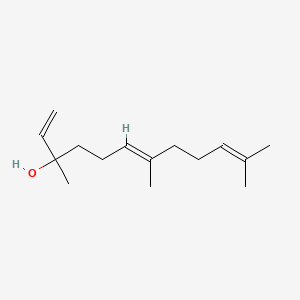

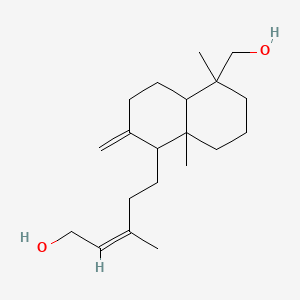

(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTLCLSUCSAZDY-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(C)(C=C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CCC(C)(C=C)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040783 | |

| Record name | trans-Nerolidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol, Soluble (in ethanol) | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.872-0.879 | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

40716-66-3, 7212-44-4, 142-50-7 | |

| Record name | trans-Nerolidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40716-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nerolidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007212444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nerolidol trans-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040716663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Nerolidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,11-trimethyldodeca-1,6,10-trien-3-ol,mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nerolidol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEROLIDOL, (6E)-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG5V0N8P2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

A: Nerolidol exhibits anti-inflammatory activity by suppressing pro-inflammatory cytokines, particularly tumor necrosis factor-alpha (TNF-α) and interleukin 1 beta (IL-1β). [] Studies suggest this is achieved by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, a key regulator of inflammation. []

A: this compound demonstrates antinociceptive activity, reducing pain sensation in models like the acetic acid-induced writhing test and the formalin test. [] This effect is likely mediated through the GABAergic system, rather than opioid or ATP-sensitive K+ channels. []

A: Research suggests potential neuroprotective effects of this compound against Alzheimer's disease. In rat models, this compound reduced amyloid-beta (Aβ) plaque formation, a hallmark of the disease. [] It also increased the expression of brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein 1 (CREB-1), proteins crucial for neuronal survival and function. []

A: this compound activates calcium influx in human neutrophils, triggering an initial activation. [] Interestingly, this pre-activation then inhibits the neutrophils' response to subsequent stimulation by inflammatory signals, like those from the formyl peptide receptors (FPR1 and FPR2). [] This suggests a potential role in dampening excessive inflammatory responses.

ANone: this compound has the molecular formula C15H26O and a molecular weight of 222.37 g/mol.

A: Yes, this compound exists as two geometric isomers: trans-nerolidol and cis-nerolidol. These isomers may exhibit different biological activities. [, , , ]

A: this compound is prone to degradation when exposed to light and air. [, ] Encapsulation techniques, such as liposomes and cyclodextrins, have shown promise in enhancing this compound's stability, solubility, and bioavailability. [, ]

A: this compound is biosynthesized from farnesyl diphosphate (FDP) by the enzyme this compound synthase (NES). [, , , , , ] Various NES enzymes have been identified from plants, bacteria, and fungi, each with different catalytic properties. [, , , , , ]

A: Yes, engineered microorganisms like Escherichia coli and Yarrowia lipolytica have successfully produced high yields of this compound from sugars and glycerol. [, ] Optimizing metabolic pathways and culture conditions can significantly enhance this compound productivity in these microbial factories. [, ]

A: Computational techniques like molecular docking and homology modeling have been employed to understand this compound's interactions with its targets and to engineer enzymes with improved catalytic activity. [] QSAR models, correlating this compound's structure with its biological activity, can guide the development of more potent and selective derivatives. []

A: Modifying this compound's structure can significantly impact its activity, potency, and selectivity. [, , , ] For instance, introducing specific functional groups can enhance its interaction with target proteins or improve its pharmacokinetic properties.

A: What are the challenges associated with formulating this compound?

A: As this compound is used in various applications, including food, cosmetics, and pharmaceuticals, its use is regulated by different agencies like the U.S. Food and Drug Administration (FDA). []

A: While this compound's exact metabolic fate is not fully elucidated, studies suggest it can be absorbed through various routes, including oral and transdermal administration. [, , , , ] Its metabolism likely involves oxidation and conjugation reactions, but further research is needed to fully characterize its PK/PD profile.

ANone: Preclinical studies using cell-based assays and animal models have provided evidence for this compound's potential in treating various conditions:

- Cancer: this compound demonstrated anti-tumor activity against bladder carcinoma cells by inducing DNA damage, ER stress, and ultimately cell death. [] It also inhibited the growth of osteosarcoma cells by modulating the PI3K/AKT pathway and inducing cell cycle arrest. []

- Acute Kidney Injury: this compound protected against LPS-induced kidney injury in rats, likely by inhibiting the TLR4/NF-κB pathway and reducing inflammation. []

- Diabetic Embryopathy: this compound attenuated diabetic embryopathy in a rat model by reducing oxidative stress in both the mother and the fetus. []

- Endometriosis: In a rat model of endometriosis, this compound reduced lesion size and improved histological parameters, possibly due to its antioxidant and anti-inflammatory properties. []

- Liver Injury: this compound protected against cyclophosphamide-induced liver damage in mice, showing antioxidant, anti-inflammatory, anti-apoptotic, and anti-fibrotic effects. []

ANone: Currently, there is limited information available on the development of resistance to this compound.

A: Yes, drug delivery systems like liposomes and nanoparticles can encapsulate this compound, improving its solubility, stability, and targeted delivery to specific tissues, thereby enhancing its therapeutic efficacy and minimizing potential side effects. [, , ]

ANone: Common analytical techniques for this compound analysis include:

- Gas chromatography-mass spectrometry (GC-MS): This method is widely employed to identify and quantify this compound in various matrices, including plant extracts, essential oils, and biological samples. [, , , , , ]

- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV or mass spectrometry detection, is used to separate and quantify this compound, particularly in complex mixtures. []

- Headspace-solid phase microextraction (HS-SPME): This technique is suitable for analyzing volatile compounds like this compound in a headspace above a sample matrix, minimizing sample preparation steps. []

A: this compound's low water solubility can be improved by using solubilizing agents, such as cyclodextrins, or by formulating it into nano-sized drug delivery systems. [, , ]

A: Validation of analytical methods, including those used for this compound, typically involves assessing parameters like accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results. []

ANone: Quality control measures for this compound would involve establishing specifications for its purity, identity, and content, as well as implementing appropriate testing methods and standards during its production, storage, and distribution.

A: Alternatives to this compound would depend on the specific application. Other sesquiterpenoids or synthetic fragrance compounds may serve as substitutes in certain instances. [, ]

A: Research on this compound is ongoing, with contributions from various disciplines, including chemistry, pharmacology, and agricultural sciences. [, , , , , , , , , , , ] Advanced analytical techniques, molecular modeling tools, and genetically engineered organisms are facilitating the exploration of this compound's therapeutic potential and its sustainable production. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2R,4S,6S,7S,10R,11S,12S,14R,16S,18R)-12,14-diacetyloxy-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-18-yl] acetate](/img/structure/B600537.png)

![(2R,3R,4S,5S,6R)-2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600552.png)

![4-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B600554.png)